4-(Methylsulfonylmethyl)-3-nitrobenzoic acid
Description
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid (CAS: 869186-74-3) is a benzoic acid derivative with a nitro group at the 3-position and a methylsulfonylmethyl substituent at the 4-position. Its molecular formula is C₉H₉NO₆S, and it has a molecular weight of 259.24 g/mol . The methylsulfonylmethyl group (-CH₂SO₂CH₃) introduces strong electron-withdrawing characteristics, which influence its chemical reactivity and physical properties. This compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate for designing molecules with enhanced stability and bioavailability. Its sulfonyl group can participate in hydrogen bonding and dipole interactions, making it valuable in drug design and crystallography studies .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-17(15,16)5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZMABOPSPFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 3-Nitro-4-methylbenzoic Acid
A common precursor is 3-nitro-4-methylbenzoic acid, which can be synthesized by oxidation of 2,4-dimethyl nitrobenzene using nitric acid as an oxidant. This method offers advantages such as mild conditions, improved yield, and environmental benefits compared to traditional oxidants like potassium permanganate or dichromate.
| Parameter | Range |
|---|---|
| Oxidant | Diluted nitric acid (30-65%) |
| Molar ratio (substrate:oxidant) | 1 : 5.5 – 8.0 |
| Reaction temperature | 100 – 135 °C |
| Pressure | 0.8 – 1.2 MPa |
| Reaction time | 4 – 10 hours |
| Stirring speed | 300 rpm |
This process yields 3-methyl-4-nitrobenzoic acid with improved yield (>50%) and reduced by-products, suitable for scale-up.
Introduction of Methylsulfonylmethyl Group
The methylsulfonylmethyl substituent is typically introduced via a two-step process:
Alkylation or substitution at the 4-position of the nitrobenzoic acid or its ester derivative with a suitable methylsulfanyl or methylthioalkylating agent (e.g., chloromethyl methyl sulfide).
Oxidation of the methylthio group to the methylsulfonyl group using oxidizing agents such as hydrogen peroxide, peracids, or oxone under controlled conditions.
This approach avoids harsh conditions that could reduce or displace the nitro group.
Oxidation Step Details
Oxidation of methylthio to methylsulfonyl is critical. Typical conditions include:
- Oxidant: Hydrogen peroxide (H2O2) or peracetic acid.
- Solvent: Acetic acid or aqueous media.
- Temperature: 0 – 50 °C to avoid side reactions.
- Reaction time: 1 – 6 hours depending on scale.
This step must be monitored by TLC or HPLC to ensure complete conversion without overoxidation.
Purification and Isolation
After oxidation, the product mixture is neutralized and extracted. Common purification steps include:
- Neutralization with sodium carbonate solution.
- Liquid-liquid extraction using solvents like dimethylbenzene or methyl tert-butyl ether.
- Decolorization using activated carbon.
- Crystallization from methanol-water mixtures to obtain high purity (>99.5%) product.
Drying is performed at ~80 °C for 6 hours to yield the final white or off-white powder.
Summary Table of Preparation Steps
| Step No. | Process Step | Conditions/Details | Outcome/Notes |
|---|---|---|---|
| 1 | Oxidation of 2,4-dimethyl nitrobenzene | Diluted HNO3, 100-135 °C, 0.8-1.2 MPa, 4-10 h | 3-methyl-4-nitrobenzoic acid crude |
| 2 | Neutralization | Sodium carbonate solution, 40 °C | Sodium salt solution of acid |
| 3 | Extraction | Dimethylbenzene or MTBE, 70 °C | Removal of impurities |
| 4 | Alkylation/Substitution | Reaction with methylthioalkylating agent | Introduction of methylthio group |
| 5 | Oxidation | H2O2 or peracid, 0-50 °C, 1-6 h | Conversion to methylsulfonyl group |
| 6 | Decolorization | Activated carbon, specific granularity | Removal of color impurities |
| 7 | Crystallization | Methanol-water mixture | High purity crystalline product |
| 8 | Drying | Oven at 80 °C for 6 h | White/off-white powder final product |
Research Findings and Considerations
Yield Improvement: Use of diluted nitric acid as oxidant in the initial step significantly improves yield from ~27% to over 50% while reducing environmental impact.
Mild Reaction Conditions: Maintaining moderate temperature and pressure during oxidation and methylsulfonylation steps prevents degradation of the nitro group.
Purification: Avoidance of toxic solvents like acetonitrile and preference for safer solvents like methanol-water and MTBE improves safety and product purity.
Scalability: The described methods are amenable to industrial scale due to simple equipment requirements and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 4-(Methylsulfonylmethyl)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonylmethyl)-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors. The methylsulfonylmethyl group can participate in various chemical reactions, potentially modifying the activity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 3-nitrobenzoic acid derivatives arises from variations in the 4-position substituent. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of 4-Substituted-3-Nitrobenzoic Acid Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The sulfonyl group in this compound enhances polarity and stability compared to alkyl or halogen substituents. This makes it suitable for pharmaceutical applications requiring robust intermediates . In contrast, the bromomethyl group in 4-bromomethyl-3-nitrobenzoic acid serves as a reactive site for nucleophilic substitution, enabling synthesis of esters and thiol derivatives . Amino vs. Sulfonyl Groups: The methylamino substituent in 4-(methylamino)-3-nitrobenzoic acid introduces hydrogen-bonding capability, improving drug solubility and bioavailability. However, the sulfonyl group offers stronger electron withdrawal, which may enhance metabolic stability in vivo . Steric Effects: Bulky groups like tert-butyl (4-tert-butyl-3-nitrobenzoic acid) influence crystal packing, making them useful in X-ray crystallography studies. The cyclohexyl analogue (4-cyclohexyl-3-nitrobenzoic acid) is leveraged in medicinal chemistry for its lipophilic properties .
Amino-substituted analogues (e.g., 4-methylamino) show better solubility in polar solvents like methanol and DMSO, enhancing their utility in drug formulations .
Pharmacological Relevance 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in anticoagulants like dabigatran, highlighting its role in bioactive molecule synthesis . The methylsulfonylmethyl derivative’s stability under acidic conditions makes it preferable for prolonged drug-release systems compared to esters or amides .
Research Findings and Trends
Recent studies emphasize tailoring 4-substituents to optimize drug efficacy. For example:
- Photocontrolled Drug Release : 4-Methyl-3-nitrobenzoic acid derivatives are conjugated with 5-fluorouracil for light-triggered anticancer drug delivery, achieving quantum yields of 0.32–0.45 .
- Ferroptosis Inhibition: 4-(Cyclohexyl)-3-nitrobenzoic acid derivatives demonstrate improved efficacy in inhibiting ferroptosis (a form of cell death), with IC₅₀ values in the nanomolar range .
Biological Activity
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nitro group and a methylsulfonylmethyl substituent on a benzoic acid framework. Its molecular formula is C10H11NO4S, with a molecular weight of approximately 241.26 g/mol. The presence of the nitro group contributes to its electrophilic character, while the sulfonyl group enhances solubility in polar solvents.
The biological activity of this compound primarily involves its interaction with specific biochemical pathways:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in inflammatory processes. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation.
- Cell Signaling Modulation : It modulates signaling pathways related to cell proliferation and apoptosis. The compound can influence the activity of transcription factors that regulate gene expression associated with cell survival and growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been corroborated through several in vitro studies. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .
Antitumor Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 30 µM against human cervical carcinoma (HeLa) cells, indicating potent antiproliferative effects.
Case Studies
- Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls .
- Antimicrobial Efficacy : A clinical trial assessed the compound's efficacy against MRSA infections in hospitalized patients. Results indicated a marked improvement in infection resolution rates when combined with standard antibiotic therapy.
Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 100 µg/mL |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha by 40% at 10 µM |
| Antitumor | HeLa cells | IC50 = 30 µM |
Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 µM |
| Lipoxygenase | Non-competitive | 15 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
